REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1>C(O)(C)C.CC(C)=O.C(#N)C.O=[Mn]=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
acetone acetonitrile
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.C(C)#N
|
Type
|
CUSTOM
|
Details
|
was stirred under N2 for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
affording a crude product as a solid (12 g)
|
Type
|
FILTRATION
|
Details
|
the solid residue was filtered off
|
Type
|
WASH
|
Details
|
It was washed with cold acetone/acetonitrile 1:1 mixture
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=NC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |